molecular formula C21H26N2O3S B11123896 N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11123896
M. Wt: 386.5 g/mol
InChI Key: HCENFOHDJWOEIT-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a diphenylmethyl group, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the piperidine ring, often through a Friedel-Crafts alkylation reaction.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonylation reaction, using reagents such as ethylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)piperidine-4-carboxamide
  • N-(ethylsulfonyl)piperidine-4-carboxamide
  • N-(diphenylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-(diphenylmethyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the diphenylmethyl and ethylsulfonyl groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzhydryl-1-ethylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-2-27(25,26)23-15-13-19(14-16-23)21(24)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,22,24)

InChI Key

HCENFOHDJWOEIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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